6-Phenyl-1-azaspiro[3.3]heptan-2-one
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Overview
Description
6-Phenyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound that features a unique structural motif. This compound is part of the azaspiro family, which is known for its potential applications in medicinal chemistry due to its bioisosteric properties. The spirocyclic structure imparts rigidity and three-dimensionality, which can enhance the compound’s interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1-azaspiro[3.3]heptan-2-one typically involves the formation of the spirocyclic core through cycloaddition reactions. One common method is the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of visible light-mediated energy transfer catalysis to achieve [2+2] cycloaddition, providing access to functionalized azaspiro compounds .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of flow chemistry and continuous processing can enhance the efficiency and scalability of the synthesis . Additionally, the isolation of the compound as a stable salt, such as a sulfonic acid salt, can improve its solubility and stability, facilitating large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction of the β-lactam ring with reagents like alane.
Substitution: The spirocyclic core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Alane is used for the reduction of β-lactam rings.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of oxetane-fused benzimidazole derivatives.
Reduction: Formation of spirocyclic amines.
Substitution: Functionalized azaspiro compounds with diverse chemical properties.
Scientific Research Applications
6-Phenyl-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and drug candidates.
Biology: Acts as a bioisostere for piperidine, enhancing the biological activity of compounds.
Medicine: Incorporated into drug design to improve pharmacokinetic properties and target selectivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-1-azaspiro[3.3]heptan-2-one involves its interaction with biological targets through its spirocyclic structure. The rigidity and three-dimensionality of the compound enhance its binding affinity to specific molecular targets, such as enzymes and receptors . The spirocyclic core can mimic the structure of natural ligands, leading to improved biological activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine with similar structural features.
2-Oxa-6-azaspiro[3.3]heptane:
2-Oxa-7-azaspiro[3.5]nonane: A larger spirocyclic compound with different chemical properties.
Uniqueness
6-Phenyl-1-azaspiro[3.3]heptan-2-one is unique due to its phenyl substitution, which imparts additional chemical properties and potential for functionalization. The presence of the phenyl group can enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C12H13NO |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-phenyl-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C12H13NO/c14-11-8-12(13-11)6-10(7-12)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) |
InChI Key |
MPZFOKGWRIFTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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